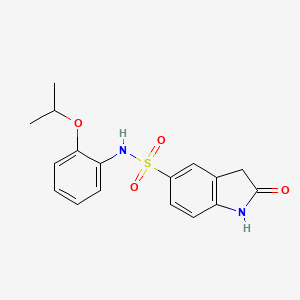
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound belongs to the class of indole sulfonamides and has been extensively studied for its mechanism of action and therapeutic applications.
Mecanismo De Acción
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide targets several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TRK). By inhibiting these kinases, 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide disrupts signaling pathways that are critical for the survival and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth in preclinical models. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy. 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study in vitro and in vivo. It has a well-defined mechanism of action, which makes it a useful tool for understanding the signaling pathways involved in cancer cell survival and proliferation. However, 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has some limitations, including its specificity for certain kinases and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide. One area of interest is its potential for use in combination with other cancer treatments, such as immune checkpoint inhibitors and targeted therapies. Another area of research is the development of 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide analogs with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide in various types of cancer.
Métodos De Síntesis
The synthesis of 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide involves the reaction of 2-amino-N-(2-propan-2-yloxyphenyl)acetamide with 5-chloro-1H-indole-2,3-dione in the presence of a base. The resulting product is then treated with sulfamic acid to obtain the final compound. The synthesis of 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has been optimized to improve yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various kinases that are involved in cell proliferation and survival, making it a promising candidate for the treatment of hematological malignancies and solid tumors.
Propiedades
IUPAC Name |
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11(2)23-16-6-4-3-5-15(16)19-24(21,22)13-7-8-14-12(9-13)10-17(20)18-14/h3-9,11,19H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASZGYBKWJVSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)
![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)










![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)